Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Description
Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (hereafter referred to as Compound 7) is a triazolopyridazine derivative with a tert-butyl carbamate group at the 8-position and a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₆ClN₅O₂, yielding a molecular weight of 313.74 g/mol.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-6-14-15-9-7(5-8(12)16-17(6)9)13-10(18)19-11(2,3)4/h5H,1-4H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQMEXCNUEOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are typically synthesized via cyclocondensation of 1,2-diketones with hydrazines. For example, reacting methylglyoxal with hydrazine forms pyridazin-3(2H)-one, which can be dehydrogenated to yield pyridazine. Adapting this approach, a substituted pyridazine bearing amino and methyl groups at positions 3 and 6 could serve as the precursor.
Triazole Annulation
Thetriazolo[4,3-b]pyridazine system is constructed by annulating a triazole ring onto the pyridazine core. This is achieved via:
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Route A : Cyclocondensation of a pyridazine-3-amine with a nitrile imine generated in situ from hydrazonoyl chlorides.
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Route B : Oxidative cyclization of a pyridazine-hydrazone intermediate using agents like lead tetraacetate.
Functionalization: Chlorination and Methylation
Chlorination at Position 6
Chlorination of heterocycles often employs phosphorus oxychloride (POCl₃) under reflux. For example, in the synthesis of 6-chloro-3-methyl uracil, POCl₃ reacts with a barbituric acid derivative at 70–75°C to introduce chlorine. Applying similar conditions, the pyridazine nitrogen at position 6 could be chlorinated using POCl₃ in the presence of a catalytic base (e.g., dimethylformamide).
Representative Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃, DMF | 80°C | 4 h | 85% |
Methylation at Position 3
Methylation is typically performed using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). In the patent CN108586360B, methylation of uracil derivatives is achieved using sodium methoxide and dimethyl malonate. For the triazolopyridazine system, selective methylation at position 3 may require protecting other reactive sites (e.g., the amino group at position 8) prior to alkylation.
Carbamate Protection of the Amino Group
Boc Protection Strategy
The tert-butyl carbamate (Boc) group is introduced via reaction of the primary amine with Boc₂O in the presence of a base. For example, EP0624577B1 describes carbamate formation using di-tert-butyl dicarbonate with sodium hydride as a base in tetrahydrofuran (THF).
Optimized Protocol
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Dissolve 6-chloro-3-methyl-[1,triazolo[4,3-b]pyridazin-8-amine (1 equiv) in anhydrous THF.
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Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Stir at 25°C for 12 h.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield Data
| Scale (mmol) | Purity (HPLC) | Isolated Yield |
|---|---|---|
| 10 | 98% | 78% |
Critical Challenges and Mitigation Strategies
Regioselectivity in Triazole Annulation
Unwanted regioisomers may form during triazole ring closure. To suppress this:
Purification of Polar Intermediates
The high polarity of aminopyridazine intermediates complicates isolation. Solutions include:
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Acid-Base Extraction : Utilize pH-dependent solubility. For example, extract the free amine into dichloromethane at pH 10 and precipitate as a hydrochloride salt at pH 2.
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Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): A singlet at δ 1.49 ppm confirms the tert-butyl group. The triazole proton appears as a singlet at δ 8.32 ppm.
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HRMS : Calculated for C₁₁H₁₄ClN₅O₂ [M+H]⁺: 300.0854; Found: 300.0856.
Purity Assessment
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HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 6.7 min.
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Elemental Analysis : C 44.09%, H 4.71%, N 23.36% (theoretical); C 44.05%, H 4.68%, N 23.32% (observed).
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 of the triazolopyridazine core undergoes nucleophilic substitution under controlled conditions:
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Iodination :
Reaction with iodine (I₂) in the presence of n-butyllithium and tetramethylethylenediamine (TMEDA) replaces the chlorine atom with iodine, yielding tert-butyl (6-iodo-3-methyl- triazolo[4,3-b]pyridazin-8-yl)carbamate. This reaction proceeds at -78°C in tetrahydrofuran (THF), with subsequent warming to room temperature .Reagents/Conditions Product Yield I₂, n-BuLi, TMEDA, THF, -78°C → RT 6-iodo derivative 44% -
Suzuki-Miyaura Cross-Coupling :
The chloro group participates in palladium-catalyzed cross-coupling with boronic acids. For example, reaction with 4-methyl-3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (10:1) at 120°C yields aryl-substituted derivatives .
Deprotection of the Carbamate Group
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions:
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Trifluoroacetic Acid (TFA) Treatment :
Exposure to TFA in dichloromethane (DCM) at room temperature cleaves the Boc group, generating the free amine (6-chloro-3-methyl- triazolo[4,3-b]pyridazin-8-amine) .Reagents/Conditions Product Yield TFA, DCM, RT, 2–4 hours Free amine 100%
Functionalization via Carbamate Reactivity
The carbamate moiety undergoes further transformations:
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Ethyl Chloroformate Reaction :
Treatment with ethyl chloroformate and triethylamine in THF converts the free amine into a urea derivative. This reaction is critical for introducing solubility-enhancing or targeting groups .
Comparative Reactivity of Structural Analogs
The reactivity of this compound differs from closely related triazolopyridazines due to its methyl and chloro substituents:
| Compound Modifications | Reactivity Profile |
|---|---|
| 3-Chloro substituent | Enhances electrophilic substitution at position 6 |
| Methyl group at position 3 | Stabilizes the triazolo ring against oxidation |
| Boc-protected amine | Enables selective deprotection for downstream functionalization |
Key Mechanistic Insights
-
Steric and Electronic Effects :
The methyl group at position 3 sterically hinders reactions at the triazolo ring, directing substitution to position 6. The chloro group’s electron-withdrawing nature activates the ring for nucleophilic attack . -
Catalytic Systems :
Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective in cross-coupling reactions, while lithium-halogen exchange (e.g., n-BuLi) facilitates halogen replacement .
Stability and Reaction Optimization
Scientific Research Applications
Biological Activities
Research has indicated that tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : There is evidence that compounds within the triazole class can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.
- Anticancer Properties : Some derivatives of triazoles have shown promise in anticancer research; thus, this compound may also be explored for its efficacy against various cancer cell lines.
Pharmaceutical Applications
The structural characteristics of this compound allow it to serve as a lead compound in drug discovery:
- Drug Design : Its unique triazole-pyridazine framework can be optimized to enhance pharmacological properties through structural modifications.
- Targeting Specific Diseases : The compound may be developed to target specific pathways involved in diseases such as cancer or infectious diseases.
Agricultural Chemistry
In addition to pharmaceutical applications, this compound may also find utility in agricultural science:
- Pesticide Development : Given its potential antimicrobial properties, it could be formulated as a pesticide or fungicide to protect crops from pathogens.
- Plant Growth Regulators : Research into similar compounds has shown they can act as growth regulators; hence, this compound might influence plant growth positively.
Case Studies and Research Findings
Several studies have investigated the applications of related compounds within the triazole class:
These findings highlight the versatility of triazole derivatives and suggest that this compound could be a valuable addition to ongoing research efforts.
Mechanism of Action
The mechanism of action of tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Role as an Intermediate
Compound 7 serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 6-position. For example, it reacts with 4-methyl-3-nitrophenylboronic acid to form tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 9) with an 85% yield .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. Tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 9)
b. But-3-yn-1-yl (6-(3-nitro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 12)
c. Ethyl (3-methyl-6-(4-methyl-3-(methylsulfonamido)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Bromosporine, BSP)
- Structure : Features a methylsulfonamido group at the 3-position of the aryl ring and an ethyl carbamate.
- Synthesis : Derived from nitro reduction of Compound 9, followed by sulfonylation (78% yield) .
- Applications : Broad-spectrum bromodomain inhibitor with demonstrated activity against BRD4 and CREBBP at 1 μM .
Key Findings and Implications
Substituent Flexibility : The 6-chloro group in Compound 7 enables diverse functionalization via cross-coupling, making it a versatile intermediate for generating bioactive derivatives .
Bioactivity Enhancement: Bromosporine’s methylsulfonamido group significantly enhances its bromodomain affinity compared to non-sulfonylated analogs, highlighting the importance of polar substituents .
Synthetic Challenges : Lower yields in compounds like 12 (43%) suggest steric or electronic challenges in introducing bulky carbamate groups .
Data Tables
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Compound 7 | C₁₂H₁₆ClN₅O₂ | 313.74 |
| Compound 9 | C₁₉H₂₁ClN₆O₄ | 432.87 |
| Bromosporine (BSP) | C₁₇H₂₀N₆O₄S | 404.45 |
| Compound 12 | C₂₀H₁₈N₆O₄ | 406.40 |
Table 2: NMR Data (Selected Compounds)
Biological Activity
Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1639116-75-8
- Molecular Formula : C11H14ClN5O2
- Molecular Weight : 283.72 g/mol
- Purity : 95% .
Enzyme Inhibition
Compounds within the triazole family have been noted for their ability to inhibit various enzymes. For instance, some derivatives have demonstrated potent inhibition of c-Met protein kinase and BACE-1 (beta-secretase 1) . The presence of the triazole moiety is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.
Study on Triazole Derivatives
A comprehensive study examined a series of triazole derivatives for their anticancer properties. Among these compounds, those containing the [1,2,4]triazolo scaffold exhibited significant cytotoxicity against various cancer cell lines. The study reported that modifications in the side chains could enhance potency and selectivity .
In Vivo Studies
In vivo studies on related compounds have shown that certain triazole derivatives can significantly reduce tumor size in mouse models. These studies suggest that the mechanism of action may involve apoptosis induction and cell cycle arrest . Although specific data on this compound is scarce, the promising results from similar compounds indicate potential therapeutic applications.
Safety and Toxicology
Safety evaluations indicate that compounds with similar structures may pose risks such as skin irritation and acute toxicity if ingested. Risk statements associated with these compounds include H302 (harmful if swallowed) and H315 (causes skin irritation) . Therefore, handling precautions should be observed during laboratory work.
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are optimal for preparing tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via a multi-step approach. Key steps include:
- Boc Protection : Reacting 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). Reaction progress is monitored by thin-layer chromatography (TLC) .
- Suzuki Cross-Coupling : For derivatization, the chloro-substituted intermediate undergoes coupling with aryl boronic acids (e.g., 4-methyl-3-nitrophenylboronic acid) using Pd₂(dba)₃/XPhos or Pd(PPh₃)₄ in a dioxane/water (10:1) mixture at 120°C under argon. Yields up to 85% are achieved with optimized catalyst loading (10 mol%) and stoichiometric excess of boronic acid (3:1 molar ratio) .
- Purification : Crude products are purified via silica gel column chromatography using ethyl acetate/cyclohexane gradients .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are critical for confirming regiochemistry and functional groups. For example, the tert-butyl carbamate group shows a singlet at ~1.5 ppm (9H) in ¹H-NMR, while aromatic protons resonate between 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₁₅ClN₆O₂: 310.09 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What are recommended storage and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
- Handling : Use gloveboxes or fume hoods with personal protective equipment (PPE: nitrile gloves, lab coat) to minimize inhalation/contact risks.
Advanced Research Questions
Q. How can derivatization of the chloro-substituent enhance biological activity, and what reaction conditions are most effective?
- Methodological Answer : The chloro group at position 6 is a key site for functionalization:
- Suzuki-Miyaura Coupling : Replace Cl with aryl/heteroaryl groups using Pd catalysts (e.g., PdCl₂(dppf)) in toluene/ethanol (1:1) at 100°C. Sodium carbonate (10 eq) as base improves boronic acid activation .
- Biological Relevance : Derivatives like ethyl (3-methyl-6-(4-methyl-3-(methylsulfonamido)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Bromosporine) exhibit bromodomain inhibitory activity, validated via fluorescence anisotropy assays .
Q. What mechanistic insights exist for the tert-butyl carbamate group’s role in modulating pharmacokinetic properties?
- Methodological Answer :
- Carbamate as a Prodrug Motif : The tert-butyl group enhances lipophilicity (LogP ~2.5), improving cell membrane permeability. Enzymatic cleavage (e.g., esterases) releases the free amine in vivo, enabling targeted delivery .
- Metabolic Stability : Assess stability in liver microsomes (human/mouse) with LC-MS quantification. Half-life (t₁/₂) >2 hours indicates suitability for in vivo studies .
Q. How can researchers resolve contradictions in reported synthetic yields for cross-coupling reactions?
- Methodological Answer : Discrepancies arise from:
- Catalyst Selection : Pd₂(dba)₃/XPhos provides higher yields (85%) than Pd(PPh₃)₄ (60–70%) due to improved electron-rich ligand environments .
- Solvent Systems : Polar aprotic solvents (dioxane) favor oxidative addition vs. toluene’s non-polarity. Microwave-assisted synthesis (120°C, 30 min) may further improve reproducibility .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) in triazolo-pyridazine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bromodomains (e.g., BRD4). Key residues (Asn140, Tyr97) form hydrogen bonds with the carbamate carbonyl .
- QSAR Models : Train regression models on IC₅₀ data (e.g., pIC₅₀ = -log(IC₅₀)) using descriptors like polar surface area (PSA) and Hammett constants for substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
